Boronic Acid Outperforms Pinacol Ester in Suzuki Coupling
In systematic studies of Suzuki couplings involving N-protected indolylboron species, arylboronic acids demonstrated superior reactivity compared to the corresponding arylpinacolboronate esters. The pinacol esters required considerably longer reaction times and furnished generally lower yields of biaryl products [1]. This finding is consistent with broader class-level evidence showing arylboronic acids are the most reactive and most atom-economic of four common arylboron-based nucleophiles (including pinacol boronate, potassium trifluoroborate, and neopentylglycolboronate) in cross-coupling reactions [2].
| Evidence Dimension | Reactivity and reaction efficiency in Suzuki coupling |
|---|---|
| Target Compound Data | Boronic acid form: higher yield, shorter reaction time (qualitatively superior) |
| Comparator Or Baseline | Arylpinacolboronate ester: lower yield, considerably longer reaction time |
| Quantified Difference | Yield difference and reaction time penalty reported but exact numerical values not specified in abstract; trend confirmed across multiple indole substrates |
| Conditions | Palladium-catalyzed Suzuki–Miyaura coupling of indolylboron species with aryl bromides; N-protected indole substrates with Boc or Tos groups |
Why This Matters
Procurement of the boronic acid rather than the pinacol ester directly translates to shorter reaction times and higher isolated yields, reducing solvent and catalyst consumption per gram of product.
- [1] Prieto M, et al. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. J Org Chem. 2004;69(20):6812-6820. doi:10.1021/jo0491612. View Source
- [2] Zhang N, et al. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki–Miyaura cross-coupling with aryl mesylates and sulfamates. J Org Chem. 2012;77(14):5956-5964. doi:10.1021/jo300547v. View Source
